3-Hydroxy-2,2-dimethyl-3-phenylpropanoic acid
Overview
Description
3-Hydroxy-2,2-dimethyl-3-phenylpropanoic acid is an organic compound with the molecular formula C11H14O3 and a molecular weight of 194.23 g/mol . It is categorized under aromatic heterocycles, secondary alcohols, and aliphatic carboxylic acids . This compound is known for its unique structure, which includes a phenyl group attached to a propanoic acid backbone with a hydroxyl group at the third carbon position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2,2-dimethyl-3-phenylpropanoic acid can be achieved through various methods. One common approach involves the saponification and hydrazinolysis of the corresponding ester . The ester can be transformed into the corresponding trichloroacetimidate or acetate by reacting with trichloroacetonitrile and acetic anhydride, respectively . Additionally, the reaction of the corresponding acid or hydrazide with amines and amino acid esters via DCC and azide coupling methods can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2,2-dimethyl-3-phenylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 3-oxo-2,2-dimethyl-3-phenylpropanoic acid.
Reduction: Formation of 3-hydroxy-2,2-dimethyl-3-phenylpropanol.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-Hydroxy-2,2-dimethyl-3-phenylpropanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Industry: Utilized as an intermediate in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 3-Hydroxy-2,2-dimethyl-3-phenylpropanoic acid involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit the proliferation of cancer cells by targeting histone deacetylases (HDACs), leading to the induction of apoptosis . The compound’s hydroxyl and carboxylic acid groups play crucial roles in its binding to target proteins and enzymes.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-2-phenylpropanoic acid: Similar structure but lacks the dimethyl groups at the second carbon position.
2,2-Dimethyl-3-phenylpropanoic acid: Similar structure but lacks the hydroxyl group at the third carbon position.
Uniqueness
3-Hydroxy-2,2-dimethyl-3-phenylpropanoic acid is unique due to the presence of both hydroxyl and carboxylic acid functional groups, along with the phenyl and dimethyl substituents. This combination of functional groups and substituents imparts distinct chemical and biological properties to the compound, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
3-hydroxy-2,2-dimethyl-3-phenylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-11(2,10(13)14)9(12)8-6-4-3-5-7-8/h3-7,9,12H,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTEPFMROLJOJHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C1=CC=CC=C1)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90369355 | |
Record name | 3-hydroxy-2,2-dimethyl-3-phenylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90369355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23985-59-3 | |
Record name | 3-hydroxy-2,2-dimethyl-3-phenylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90369355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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